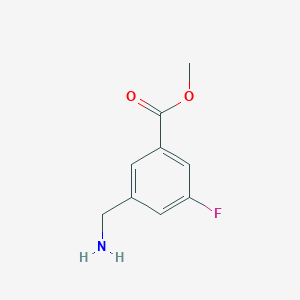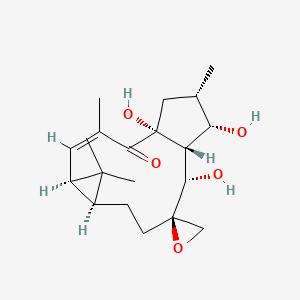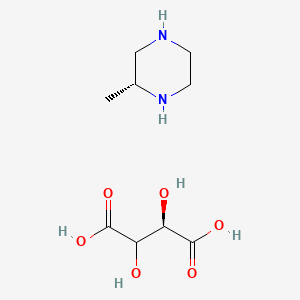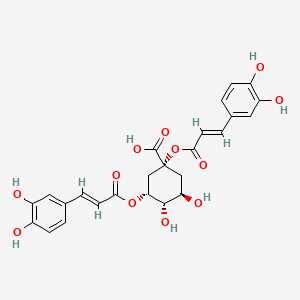
MK-4232 (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MK-4232 is a chemical compound that exists as a mixture of diastereomers Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MK-4232 involves multiple steps, including the formation of chiral centers that result in the creation of diastereomers. The specific synthetic routes and reaction conditions can vary, but typically involve the use of chiral catalysts and reagents to control the stereochemistry of the product. High-performance liquid chromatography (HPLC) is often employed to separate the diastereomers and obtain the desired mixture .
Industrial Production Methods: Industrial production of MK-4232 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as HPLC and mass spectrometry, are essential to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: MK-4232 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions depending on the nature of the substituents involved.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and esters .
Aplicaciones Científicas De Investigación
MK-4232 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study stereochemistry and the behavior of diastereomers in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of MK-4232 involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in determining its biological activity and efficacy. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, MK-4232 may interact with enzymes, receptors, or other proteins to exert its effects .
Comparación Con Compuestos Similares
MK-4231: Another compound with similar structural features but different stereochemistry.
MK-4233: A related compound with variations in functional groups and stereochemistry.
MK-4234: A compound with similar applications but distinct chemical properties.
Uniqueness: MK-4232 is unique due to its specific mixture of diastereomers, which can result in distinct physical and chemical properties compared to its analogs. The presence of multiple chiral centers and the resulting stereochemistry can significantly influence its behavior in chemical reactions and biological systems .
Propiedades
Número CAS |
1263291-17-3 |
|---|---|
Fórmula molecular |
C₃₃H₃₃F₂N₅O₃ |
Peso molecular |
585.64 |
Sinónimos |
(8R)-8-(3,5-Difluorophenyl)-6,8-dimethyl-10-oxo-N-[(2R)-1,1’,2’,3-tetrahydro-2’-oxospiro[2H-indene-2,3’-[3H]pyrrolo[2,3-b]pyridin]-5-yl]-6,9-diazaspiro[4.5]decane-9-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


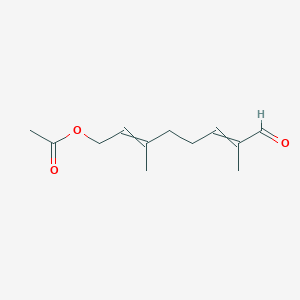
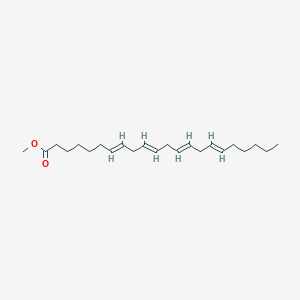
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)

